![molecular formula C19H23N5O4S B2509805 4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide CAS No. 946252-87-5](/img/structure/B2509805.png)
4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The structure of the compound suggests that it may have potential as a biological inhibitor or receptor antagonist due to the presence of the pyrimidinyl and benzenesulfonamide moieties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized as inhibitors of carbonic anhydrase isozymes . Another study synthesized a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which also targeted carbonic anhydrase isozymes . These studies indicate that the synthesis of such compounds typically involves multi-step reactions, including the formation of the core pyrimidinyl structure followed by the introduction of the benzenesulfonamide group.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structures of several compounds, including those with pyrimidinyl and benzenesulfonamide groups, have been determined to understand the structural features important for inhibitor binding . These analyses reveal how the substituents on the benzenesulfonamide ring influence the binding affinity and selectivity towards different isozymes.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the aromatic ring and the nature of the attached groups. For example, the introduction of fluorine atoms on the benzenesulfonamide ring has been shown to increase binding potency towards carbonic anhydrase isozymes . The presence of different substituents can also affect the solubility, stability, and overall reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents can enhance these properties, making the compounds more suitable for biological applications. For instance, the antimicrobial activity of some novel benzenesulfonamide derivatives was evaluated, and their structures were elucidated using spectroscopic methods . These properties are essential for the development of pharmaceutical agents, as they affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Wissenschaftliche Forschungsanwendungen
Antagonistic Properties and Drug Development
- A2B Adenosine Receptor Antagonists : Compounds structurally related to the specified chemical have been identified as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity and selectivity towards the A2B receptor, indicating potential therapeutic applications in conditions modulated by this receptor, such as inflammatory and cardiovascular diseases (Cristina Esteve et al., 2006).
Synthesis and Chemical Analysis
- Novel Pyrrolopyrimidine Derivatives : Research into the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moiety has been conducted. These derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi, highlighting the chemical's potential in antimicrobial drug development (Saber M. Hassan et al., 2009).
Molecular Structure and Spectroscopic Analysis
- Hydrogen-Bond Effect and Molecular Structure Investigation : Comprehensive theoretical and experimental structural studies on related sulfonamide compounds have been performed to understand their stability and electronic structures. Such analyses are crucial for drug design, providing insights into the molecular interactions and properties that can influence biological activity (A. Mansour & N. T. A. Ghani, 2013).
Antimicrobial and Antitumor Activity
- Synthesis and Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity. This research signifies the compound's role in developing new antimicrobial agents, demonstrating the broader impact of sulfonamide derivatives in combating resistant microbial strains (Nikulsinh Sarvaiya et al., 2019).
Eigenschaften
IUPAC Name |
4-[2-[(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-4-13-11-22-17-15(18(25)24(3)19(26)23(17)2)16(13)21-10-9-12-5-7-14(8-6-12)29(20,27)28/h5-8,11H,4,9-10H2,1-3H3,(H,21,22)(H2,20,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPIANHKHYGXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
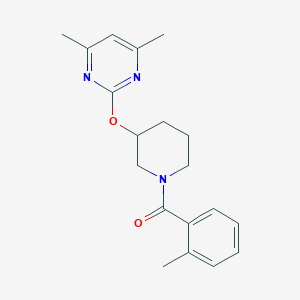
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
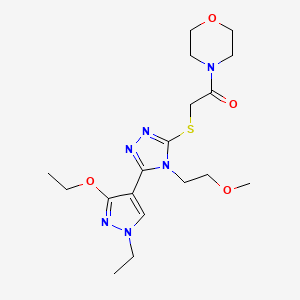
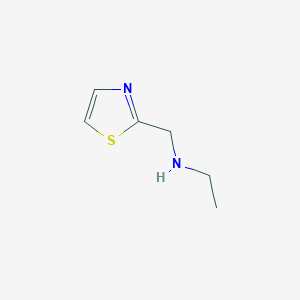
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
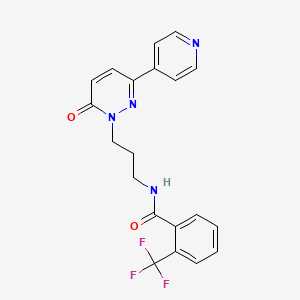
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
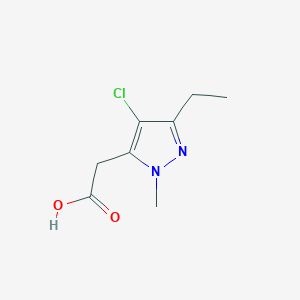
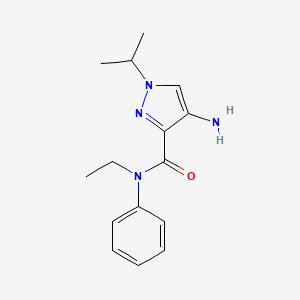


![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)